Ethyl 4-(2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H28N6O6S and its molecular weight is 528.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
The compound’s mode of action is likely through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It has been observed that similar compounds inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the endoplasmic reticulum (ER) stress pathway . The inhibition of these pathways leads to a reduction in inflammation and apoptosis, contributing to its neuroprotective effects .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases.
Properties
IUPAC Name |
ethyl 4-[2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O6S/c1-5-36-24(34)30-12-10-29(11-13-30)17(31)14-37-21-18-20(27(2)23(33)28(3)22(18)32)25-19(26-21)15-6-8-16(35-4)9-7-15/h6-9H,5,10-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBYWEJZCJAWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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